2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This compound features a hydroxymethyl group and a phenyl substituent, contributing to its unique chemical properties and biological activities.
This compound falls under the category of heterocyclic compounds, specifically thieno[2,3-d]pyrimidines. These compounds are characterized by a fused ring system that includes both sulfur and nitrogen atoms, which contribute to their biological activity.
The synthesis of 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions.
The specific reaction conditions (temperature, solvents, catalysts) and yields can vary depending on the method employed. For instance, reactions may be carried out under reflux conditions or using microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular formula of 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is with a molecular weight of 228.27 g/mol. The structure features:
Key structural data includes:
The compound can participate in various chemical reactions typical of thieno[2,3-d]pyrimidine derivatives:
Reactions may require specific conditions such as acidic or basic environments to facilitate the desired transformations while minimizing side reactions .
The mechanism of action for compounds like 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit multitargeted activity against cancer cell lines and may help overcome drug resistance by targeting multiple pathways simultaneously .
The compound's high gastrointestinal absorption indicates potential for oral bioavailability in therapeutic applications .
The primary applications of 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one include:
This compound exemplifies the versatility of thieno[2,3-d]pyrimidines in medicinal chemistry and highlights ongoing research into their therapeutic potential.
The thieno[2,3-d]pyrimidin-4-one core comprises a fused thiophene-pyrimidinone ring system that confers three key advantages for drug design:
Table 1: Target Engagement Profiles of Thieno[2,3-d]pyrimidin-4-one Derivatives
Biological Target | Affinity Range (IC₅₀/μM) | Key Structural Determinants | Therapeutic Area |
---|---|---|---|
Epidermal Growth Factor Receptor (EGFR) | 0.002–1.2 | C5 lipophilic substituents | Oncology |
Fibroblast Growth Factor Receptor 1 (FGFR1) | 0.03–5.6 | C2 hydrogen-bond donors | Oncology |
Metabotropic Glutamate Receptor 1 (mGluR1) | 0.045–8.3 | N3 aryl groups | CNS Disorders |
Helicobacter pylori NuoD | 1.5–7.7 | C2 hydroxymethyl with C5-phenyl synergy | Anti-infective |
Poly(ADP-ribose) Polymerase (PARP-1) | 0.1–4.5 | C6 amino groups | Oncology |
This framework supports diverse pharmacological activities, including kinase inhibition (EGFR IC₅₀ = 2 nM with 5-phenyl-6-anilino derivatives), antimicrobial action (H. pylori IC₅₀ = 1.55 μM), and CNS modulation (mGluR1 IC₅₀ = 45 nM) [4] [5] [10]. The core’s metabolic stability surpasses purine analogs, with microsomal half-lives >40 minutes versus <15 minutes for deazapurines, attributed to resistance to aldehyde oxidase-mediated oxidation [4].
Strategic functionalization at C5 and C2 positions tailors the scaffold’s physicochemical and pharmacological properties:
C5-Phenyl Group
C2-Hydroxymethyl Group
Table 2: Structure-Activity Relationships of 2-(Hydroxymethyl)-5-phenyl Derivatives
Structural Modification | Biological Activity Shift | Physicochemical Change |
---|---|---|
C5 para-Fluorophenyl | EGFR IC₅₀: 0.008 μM (vs. 0.03 μM for phenyl) | log P: +0.4; Solubility: -15% |
C5 meta-Methoxyphenyl | Antifungal MIC: 8 μg/mL (vs. 32 μg/mL for phenyl) | log D₇.₄: -0.3; pKₐ: 5.1 (pyrimidine N) |
C2 Hydroxymethyl → Methyl | FGFR1 IC₅₀: >100 μM (vs. 0.9 μM for hydroxymethyl) | log P: +0.9; PSA: -20 Ų |
C2 Hydroxymethyl → Carboxyl | mGluR1 IC₅₀: 1.2 μM (vs. 0.045 μM for hydroxymethyl) | log P: -1.1; Aqueous solubility: 3.2 mg/mL |
In 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, these groups synergize: The phenyl ring anchors the molecule via van der Waals contacts, while the hydroxymethyl acts as a hydrogen-bond donor/acceptor switch. This dual functionality underpins its antimicrobial activity against H. pylori (IC₅₀ = 1.55 μM) and antitumor effects in breast cancer models (MCF-7 GI₅₀ = 3.8 μM) [9] [10].
The thienopyrimidinone scaffold competes with quinazolinones and furopyrimidines in kinase-targeted therapies but exhibits distinct advantages:
Electronic Properties
Target Selectivity
Synthetic Accessibility
Table 3: Comparative Analysis of Heterocyclic Scaffolds in Drug Design
Parameter | Thieno[2,3-d]pyrimidin-4-one | Quinazolin-4-one | Furo[2,3-d]pyrimidin-4-one |
---|---|---|---|
Dipole Moment (Debye) | 5.2 | 6.8 | 4.1 |
log P (Unsubstituted) | 2.4 | 1.9 | 1.8 |
Kinase Inhibition Potency | EGFR IC₅₀: 0.002–1.2 μM | EGFR IC₅₀: 0.003–0.8 μM | EGFR IC₅₀: 0.05–5 μM |
hERG Liability | IC₅₀ > 50 μM (typical) | IC₅₀: 2–10 μM (e.g., erlotinib) | IC₅₀ > 30 μM |
Metabolic Stability (t₁/₂) | Human microsomes: >40 min | Human microsomes: 15–25 min | Human microsomes: 20–35 min |
Representative Drug | Olmutinib (EGFR T790M inhibitor) | Gefitinib (EGFR inhibitor) | Nintedanib (VEGFR inhibitor) |
For 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, the sulfur atom enhances crystallinity (melting point: 220–225°C) compared to furan analogs (180–190°C), aiding formulation. Its C2 hydroxymethyl group provides a synthetic handle for prodrug development—unattainable in quinazolinones without N-alkylation [4] [9]. These attributes position thienopyrimidinones as versatile platforms for lead optimization against resistant targets.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9